
1-(3-Methoxy-1-propynyl)-1-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-1-propynyl)-1-cyclopentene, also known as MPP+, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly toxic compound that has been shown to have a specific affinity for dopaminergic neurons, making it a valuable tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is oxidized by MAO-B to form a highly reactive intermediate that can damage cellular components such as mitochondria and DNA. The damage to dopaminergic neurons leads to a loss of dopamine production and the development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has been shown to have a specific affinity for dopaminergic neurons, leading to selective damage to these cells. The loss of dopamine production in the substantia nigra leads to the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has also been shown to induce oxidative stress and damage to cellular components such as mitochondria and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a valuable tool for studying the mechanisms of Parkinson's disease and the role of environmental toxins in its development. Its selective toxicity to dopaminergic neurons allows for the study of the specific mechanisms of neurodegeneration in Parkinson's disease. However, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a highly toxic compound and must be handled with care. Its use in animal models requires strict safety protocols to minimize the risk of exposure to researchers.
Direcciones Futuras
Future research on 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ should focus on the development of new animal models for Parkinson's disease that more closely mimic the disease in humans. This would allow for a better understanding of the mechanisms of neurodegeneration in Parkinson's disease and the development of new treatments. Additionally, new compounds that selectively target dopaminergic neurons could be developed based on the structure of 1-(3-Methoxy-1-propynyl)-1-cyclopentene+. These compounds could be used to study the mechanisms of neurodegeneration in Parkinson's disease and to develop new treatments.
Métodos De Síntesis
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that is found in some illicit drugs. MPTP is oxidized to 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ can also be synthesized chemically by reacting 1-methyl-4-phenylpyridinium with propargyl alcohol.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is primarily used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is also used to study the role of environmental toxins in the development of Parkinson's disease.
Propiedades
Número CAS |
183786-50-7 |
|---|---|
Nombre del producto |
1-(3-Methoxy-1-propynyl)-1-cyclopentene |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1-(3-methoxyprop-1-ynyl)cyclopentene |
InChI |
InChI=1S/C9H12O/c1-10-8-4-7-9-5-2-3-6-9/h5H,2-3,6,8H2,1H3 |
Clave InChI |
BLUYVCPPRPPUDU-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CCCC1 |
SMILES canónico |
COCC#CC1=CCCC1 |
Sinónimos |
Cyclopentene, 1-(3-methoxy-1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




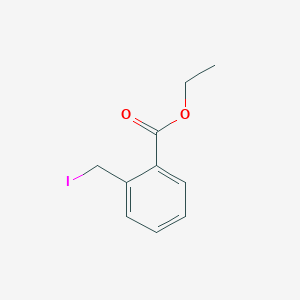
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
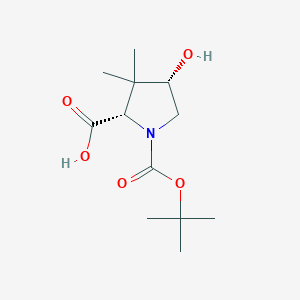
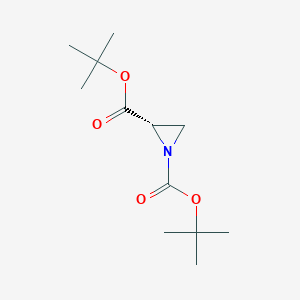
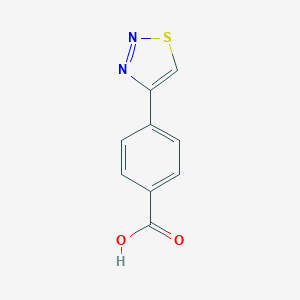
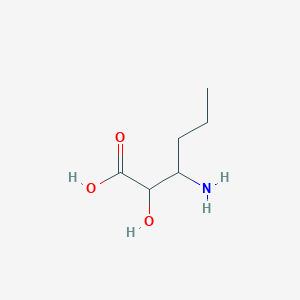
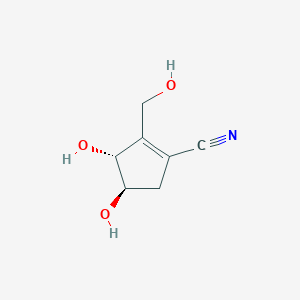
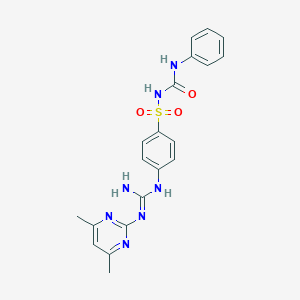
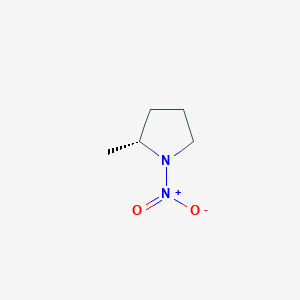
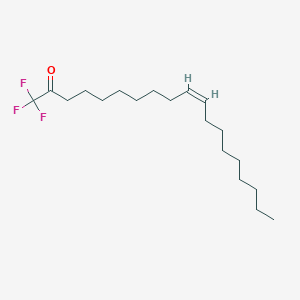

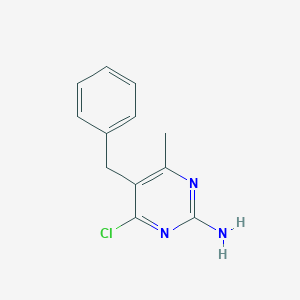
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)